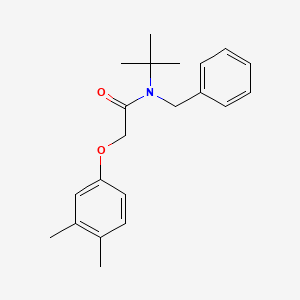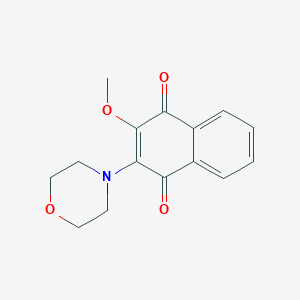
N'-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as EDBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDBC belongs to the class of hydrazones, which are organic compounds that have a wide range of biological activities.
作用机制
The mechanism of action of N'-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and cellular pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer progression and tissue remodeling. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage.
实验室实验的优点和局限性
One of the advantages of using N'-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a few steps using commercially available starting materials. Another advantage is its low toxicity, which makes it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on N'-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential for use in material science, particularly in the development of organic electronic devices. Additionally, further research could be done to explore the environmental applications of this compound, particularly in the field of water treatment.
合成方法
N'-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by the condensation of 4-ethoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. This reaction leads to the formation of this compound as a yellow crystalline solid.
科学研究应用
N'-(4-ethoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, this compound has been studied for its potential application as a water treatment agent.
属性
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-22-14-9-7-13(8-10-14)11-19-20-18(21)17-12-23-15-5-3-4-6-16(15)24-17/h3-11,17H,2,12H2,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZMXBJODYBHS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)



